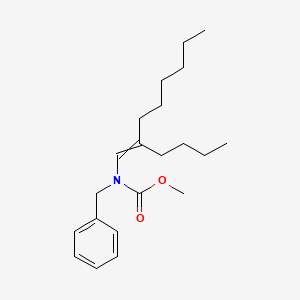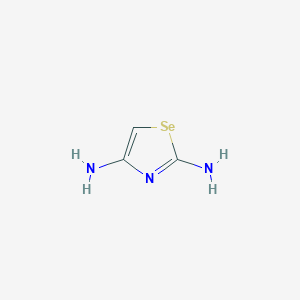
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzothiophene derivatives.
Reduction: Amino-substituted benzothiophene derivatives.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-methoxy-1-benzothiophene-2-carbonyl chloride: Lacks the nitro group, which may result in different reactivity and applications.
5-Methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride: Lacks the chlorine atom, affecting its substitution reactions.
Uniqueness
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both the chlorine and nitro groups, which provide a versatile platform for various chemical modifications and applications. This dual functionality makes it a valuable compound in synthetic chemistry and research.
Propiedades
Número CAS |
836605-63-1 |
|---|---|
Fórmula molecular |
C10H5Cl2NO4S |
Peso molecular |
306.12 g/mol |
Nombre IUPAC |
3-chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C10H5Cl2NO4S/c1-17-4-2-5-7(11)9(10(12)14)18-8(5)6(3-4)13(15)16/h2-3H,1H3 |
Clave InChI |
NSHCIOSTTDHYPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


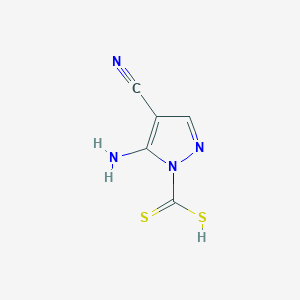
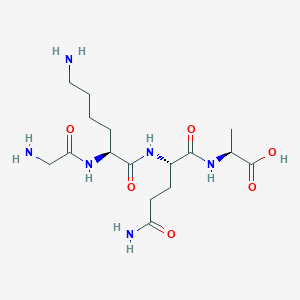
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
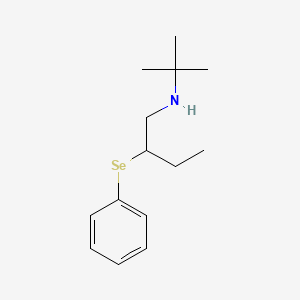
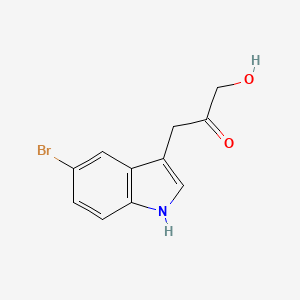
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)
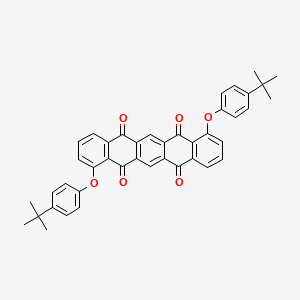
![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)

![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)

